molecular formula C11H13ClN2 B8602169 2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole

2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole

Cat. No.: B8602169
M. Wt: 208.69 g/mol
InChI Key: HGDCPEFFABUTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H13ClN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-2,4-5H,3,6-8H2,(H,13,14)

InChI Key

HGDCPEFFABUTDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dry toluene (4 ml) under an inert atmosphere at 0° C. was added a toluene solution of trimethylaluminium (2.45 ml, 4.89 mmol, 2 M solution). A solution of ethylenediamine (0.30 ml, 4.89 mmol) in toluene (1.5 ml) was then added dropwise and the reaction mixture was then allowed to warm to room temperature and stirred for 1 h at this temperature before being re-cooled to 0° C. To this mixture was added dropwise a solution of 3-(4-chloro-phenyl)-propionic acid ethyl ester (0.52 g, 2.45 mmol) in toluene (3 ml). The reaction mixture was then heated at 95° C. for 45 min and then cooled first to room temperature and finally to 0° C. The mixture was quenched by dropwise addition of methanol (1 ml) and when all gas evolution had ceased the mixture was diluted with water and extracted twice with ethyl acetate. The combined organic extracts were dried over sodium sulphate, filtered and concentrated in vacuo. The residue was triturated in ether to yield a white solid (0.26 g, 50%) which was collected by filtration; MS (ISP): 211.0, 209.2 ([M+H]+.).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
50%

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